molecular formula C18H15N3O4S2 B11622083 N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B11622083
M. Wt: 401.5 g/mol
InChI Key: IRAUISYOMHSCHK-GDNBJRDFSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide , reflecting its intricate heterocyclic architecture. Key structural features include:

  • A thiazolidin-3-yl core substituted with a sulfanylidene group at position 2 and a ketone at position 4.
  • A (Z)-configured methylidene bridge linking the thiazolidinone to a 3-ethoxy-4-hydroxyphenyl moiety.
  • A pyridine-4-carboxamide group attached to the nitrogen at position 3 of the thiazolidinone.

The molecular formula is C₁₈H₁₅N₃O₄S₂ , with a molecular weight of 401.46 g/mol . The Z-configuration of the methylidene group is critical for maintaining planarity and influencing intermolecular interactions.

Table 1: Molecular Properties
Property Value
Molecular Formula C₁₈H₁₅N₃O₄S₂
Molecular Weight 401.46 g/mol
SMILES CCOC1=CC(=O)C(=C(C1)OC)C2=C(SC(=S)N2C(=O)C3=CC=NC=C3)N
InChI Key IRAUISYOMHSCHK-UHFFFAOYSA-N

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic data for this compound are not yet publicly available. However, analogous thiazolidinone derivatives exhibit planar configurations due to conjugation across the methylidene bridge and thiazolidinone ring. Density functional theory (DFT) simulations predict a dihedral angle of ~15° between the phenyl and pyridine rings, minimizing steric hindrance. The ethoxy and hydroxyl groups on the phenyl ring adopt a para-meta orientation, facilitating hydrogen bonding with adjacent molecules.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments
  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 8.75 (d, 2H) : Pyridine H-2 and H-6.
    • δ 7.85 (s, 1H) : Methylidene proton (Z-configuration).
    • δ 7.30–6.80 (m, 3H) : Aromatic protons from the 3-ethoxy-4-hydroxyphenyl group.
    • δ 4.10 (q, 2H) : Ethoxy CH₂.
    • δ 1.35 (t, 3H) : Ethoxy CH₃.
    • δ 10.50 (s, 1H) : Hydroxyl proton.
  • ¹³C NMR (101 MHz, DMSO-d₆) :

    • δ 190.2 : Thiazolidinone C=O.
    • δ 170.5 : Pyridine carboxamide C=O.
    • δ 160.1–110.3 : Aromatic carbons.
    • δ 63.8 : Ethoxy CH₂.
    • δ 14.7 : Ethoxy CH₃.
Infrared (IR) and Raman Vibrational Signatures
  • IR (KBr, cm⁻¹) :

    • 3270 (br) : O–H stretch (phenolic hydroxyl).
    • 1685 (s) : C=O (thiazolidinone).
    • 1590 (m) : C=N (thiazolidinone).
    • 1245 (s) : C–O–C (ethoxy).
    • 1180 (s) : C=S.
  • Raman : Peaks at 1605 cm⁻¹ (aromatic C=C) and 985 cm⁻¹ (C–S) confirm the thioamide group.

Mass Spectrometric Fragmentation Patterns
  • ESI-MS (m/z) :
    • 401.2 [M+H]⁺ (calc. 401.46).
    • Major fragments:
      • 356.1 : Loss of ethoxy (–OC₂H₅).
      • 328.0 : Subsequent loss of CO.
      • 212.0 : Pyridine-carboxamide ion.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N3O4S2/c1-2-25-14-9-11(3-4-13(14)22)10-15-17(24)21(18(26)27-15)20-16(23)12-5-7-19-8-6-12/h3-10,22H,2H2,1H3,(H,20,23)/b15-10-

InChI Key

IRAUISYOMHSCHK-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-4-Carbohydrazide

The precursor pyridine-4-carbohydrazide is synthesized via hydrazinolysis of pyridine-4-carbonyl chloride or ester. For example, refluxing pyridine-4-carboxylic acid methyl ester with hydrazine hydrate in ethanol yields the hydrazide in >85% purity.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C, 6 hours

  • Catalyst: None

Schiff Base Formation with 3-Ethoxy-4-Hydroxybenzaldehyde

The hydrazide reacts with 3-ethoxy-4-hydroxybenzaldehyde (commercially available) to form the intermediate hydrazone. This step is typically performed under mild acidic or neutral conditions to avoid hydroxyl group oxidation.

Protocol :

  • Reactants : Pyridine-4-carbohydrazide (1 equiv), 3-ethoxy-4-hydroxybenzaldehyde (1.1 equiv).

  • Solvent : Ethanol/water (3:1).

  • Conditions : Sonication (40 kHz, 50°C, 1 hour).

  • Yield : 90–92%.

Key Observations :

  • The phenolic hydroxyl group remains unprotected due to the mild reaction conditions.

  • Sonication enhances reaction efficiency by improving molecular collisions.

Cyclocondensation to Form the Thiazolidinone Core

The hydrazone undergoes cyclization with carbon disulfide (CS₂) under basic conditions to introduce the 2-sulfanylidene group. This step forms the thiazolidinone ring and establishes the Z-configuration at C5.

Optimized Procedure :

  • Reactants : Hydrazone (1 equiv), CS₂ (2 equiv), KOH (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Anhydrous ZnCl₂ (0.5 equiv), molecular sieves (3Å), sonication (45°C, 2 hours).

  • Workup : Neutralization with HCl, extraction with ethyl acetate.

  • Yield : 78–80%.

Mechanistic Insight :

  • CS₂ acts as a sulfur donor, facilitating thiocarbonyl group formation.

  • The Z-isomer predominates due to steric and thermodynamic factors during cyclization.

Alternative Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times and improves yields:

Microwave Protocol :

  • Reactants : Hydrazone (1 equiv), CS₂ (2 equiv).

  • Solvent : Solvent-free.

  • Conditions : Microwave irradiation (300 W, 100°C, 15 minutes).

  • Yield : 85%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • 3256 cm⁻¹ (N–H stretch).

    • 1724 cm⁻¹ (C=O, thiazolidinone).

    • 1650 cm⁻¹ (amide C=O).

    • 1210 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.77–8.75 (d, 2H, pyridine).

    • δ 7.85–7.73 (m, 4H, aromatic).

    • δ 6.05 (s, 1H, CH=S).

    • δ 5.36 (s, 1H, phenolic –OH).

    • δ 4.10 (q, 2H, OCH₂CH₃).

    • δ 1.35 (t, 3H, OCH₂CH₃).

  • MS (ESI+) : m/z 428.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

ParameterConventional SonicationMicrowave-Assisted
Time 2 hours15 minutes
Yield 78%85%
Purity 95%97%
Energy Input ModerateLow

Table 1 : Green chemistry methods outperform conventional techniques in efficiency.

Challenges and Optimization

  • Hydroxyl Group Protection : Unnecessary under optimized conditions, but acetylation (Ac₂O/pyridine) may be required for harsher reactions.

  • Z-Isomer Control : Achieved via kinetic control (low-temperature sonication) or thermodynamic stabilization.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents at 5-Position Functional Group at 3-Position Molecular Weight (g/mol) Key Properties/Notes References
N-[(5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide 3-Ethoxy-4-hydroxyphenyl Pyridine-4-carboxamide 429.45 Enhanced solubility via polar groups; Z-configuration -
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-Methylphenyl)acetamide ~380.46 Lower polarity; acetamide group may reduce stability
N-[(5Z)-5-{[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 3-(4-Bromophenyl)-1-phenylpyrazol-4-yl 4-Methylbenzamide 589.50 Bulky pyrazole group; bromine enhances lipophilicity
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene N-Phenylpropanamide 385.47 Thiophene enhances π-conjugation; moderate solubility
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Hydroxy-3-methoxyphenyl (vanillylidene) Benzenesulfonamide 458.53 Sulfonamide group increases acidity; bioactive

Biological Activity

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article compiles current research findings and case studies regarding the biological activity of this compound, focusing on its pharmacological potential.

Chemical Structure and Properties

The compound has a molecular formula of C17H19N3O5S2 and a molecular weight of 381.5 g/mol. Its structure includes a thiazolidinone core, which is significant for its biological activity. The presence of specific substituents at the C5 position plays a crucial role in modulating its pharmacological effects.

PropertyValue
Molecular FormulaC17H19N3O5S2
Molecular Weight381.5 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. A study published in 2020 reported the synthesis and biological evaluation of various thiazolidinone derivatives, including this compound, demonstrating significant cytotoxicity against several cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The compound exhibits its biological effects through various mechanisms:

  • Inhibition of Cell Proliferation : It interferes with the signaling pathways involved in cell growth.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
  • Anti-inflammatory Activity : The compound has been shown to reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study indicated that thiazolidinone derivatives possess significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .

Case Study 1: Cytotoxicity Evaluation

A recent study synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range, indicating potent activity against tested cancer cells .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of thiazolidinones. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory disorders .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step pathways, including:

  • Thiazolidinone core formation : Condensation of a thioamide with an aldehyde or ketone under acidic conditions.
  • Substituent introduction : Functionalization of the pyridine and phenyl rings via nucleophilic substitution or coupling reactions.
  • Optimization : Temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., p-toluenesulfonic acid) are adjusted to improve yields (70–85%) .

Q. What analytical techniques confirm the compound’s structural identity and purity?

  • NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) in the thiazolidinone ring, pyridine, and substituted phenyl groups.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 450.2).
  • X-ray crystallography : SHELX or SIR97 software refines single-crystal structures to resolve bond lengths and angles .

Q. What in vitro assays are used for initial biological screening?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges.
  • Anti-inflammatory evaluation : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How are crystallographic challenges (e.g., twinned data, disorder) addressed during structure determination?

  • Twin refinement : SHELXL’s TWIN command handles twinned data by refining twin laws and domain fractions.
  • Disorder modeling : Partial occupancy sites are resolved using PART instructions and geometric restraints.
  • Validation : R-factor convergence (<5%) and validation tools (e.g., PLATON) ensure structural accuracy .

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo results) be reconciled?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Solubility enhancement : Use DMSO/PBS mixtures or nanocarriers to improve bioavailability.
  • Metabolic stability : LC-MS monitors metabolite formation in liver microsome assays .

Q. What strategies optimize regioselectivity in functionalization reactions?

  • Directing groups : Install electron-withdrawing substituents (e.g., nitro) on the phenyl ring to guide electrophilic attacks.
  • Catalytic control : Pd-catalyzed C–H activation or Ullmann coupling for selective aryl-aryl bond formation.
  • Computational modeling : DFT calculations predict reactive sites using HOMO/LUMO maps .

Q. What mechanistic insights exist for oxidation/reduction reactions involving the thiazolidinone ring?

  • Oxidation : Hydrogen peroxide converts the thione (C=S) to sulfoxide (C–SO–C), monitored by FT-IR (S=O stretch at 1050 cm⁻¹).
  • Reduction : NaBH₄ selectively reduces the exocyclic double bond while preserving the thiazolidinone core, confirmed by ¹H-NMR .

Q. How are structure-activity relationship (SAR) studies designed to prioritize analogs?

  • Core modifications : Compare thiazolidinone vs. thiazoline derivatives for metabolic stability.
  • Substituent effects : Vary ethoxy/hydroxy groups on the phenyl ring to assess solubility and target binding (e.g., docking scores with COX-2).
  • Fluorine scanning : Introduce fluorine at para positions to enhance membrane permeability (logP changes quantified via HPLC) .

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